molecular formula C20H22N4O2S B2827318 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide CAS No. 2097858-26-7

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide

Cat. No.: B2827318
CAS No.: 2097858-26-7
M. Wt: 382.48
InChI Key: DJQXEWUBWUUFSQ-UHFFFAOYSA-N
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Description

“3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanenitrile” is a chemical compound with the CAS Number: 7455-91-6 . It has a molecular weight of 199.21 . The IUPAC Name for this compound is 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation was accompanied by decarboxylation with formation of 3-amino-3,4-dihydroquinazolin-4-one .


Molecular Structure Analysis

The molecular structure of “3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanenitrile” can be represented by the SMILES notation: N#CCCN1C(C(C=CC=C2)=C2N=C1)=O .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanenitrile” include a molecular weight of 199.21 . It is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Probes and Inhibitors

  • The compound has been identified as a potent inhibitor of diphtheria toxin-like ADP-ribosyltransferase 3 (ARTD3), with significant implications for the development of selective inhibitors for this enzyme (Lindgren et al., 2013).

Antitumor Activity

  • Derivatives of this compound have demonstrated broad-spectrum antitumor activity, with some variants showing potency 1.5-3.0 times higher than the control 5-FU (Ibrahim A. Al-Suwaidan et al., 2016).

Antileukemic Activity

  • Certain bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, which are structurally related, have shown effectiveness against P388 lymphocytic leukemia (Anderson et al., 1988).

Luminescent Lanthanide Ion Complexes

  • Thiophene-derivatized compounds, similar in structure, have been used to create luminescent lanthanide ion complexes with potential applications in various fields (de Bettencourt-Dias et al., 2007).

Anticonvulsant Activity

  • Some derivatives have been evaluated as potential new hybrid anticonvulsant agents, combining fragments of known antiepileptic drugs (Kamiński et al., 2015).

Anti-Inflammatory and Analgesic Agents

  • Novel derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activity (Farag et al., 2012).

Insecticidal Activity

  • Pyridine derivatives, structurally related to the compound , have been tested for toxicity against the cowpea aphid, showing significant insecticidal activity (Bakhite et al., 2014).

Safety and Hazards

The compound “3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanenitrile” has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c25-19(22-16-5-8-23(12-16)11-15-7-10-27-13-15)6-9-24-14-21-18-4-2-1-3-17(18)20(24)26/h1-4,7,10,13-14,16H,5-6,8-9,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQXEWUBWUUFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCN2C=NC3=CC=CC=C3C2=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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